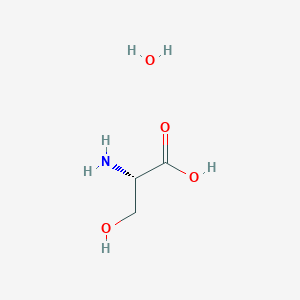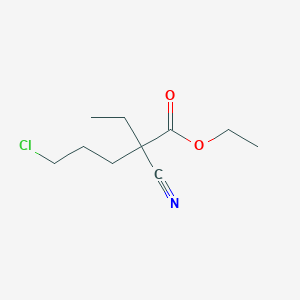
Ethyl 5-chloro-2-cyano-2-ethylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloro-2-cyano-2-ethylpentanoate is an organic compound with the molecular formula C10H16ClNO2 It is an ester derivative, characterized by the presence of a cyano group, a chlorine atom, and an ethyl group attached to a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-2-cyano-2-ethylpentanoate typically involves the esterification of 5-chloro-2-cyano-2-ethylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2-cyano-2-ethylpentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 5-hydroxy-2-cyano-2-ethylpentanoate or 5-amino-2-cyano-2-ethylpentanoate.
Hydrolysis: 5-chloro-2-cyano-2-ethylpentanoic acid and ethanol.
Reduction: 5-chloro-2-amino-2-ethylpentanoate.
Scientific Research Applications
Ethyl 5-chloro-2-cyano-2-ethylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2-cyano-2-ethylpentanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Ethyl 5-chloro-2-cyano-2-ethylpentanoate can be compared with other ester derivatives such as:
Ethyl 2-chloro-2-cyano-5-oxopentanoate: Similar structure but with a ketone group, leading to different reactivity and applications.
Ethyl 2-cyano-2-pentenoate: Lacks the chlorine atom, resulting in different chemical behavior and uses.
Ethyl acetate: A simpler ester with different physical and chemical properties, commonly used as a solvent.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
52295-74-6 |
|---|---|
Molecular Formula |
C10H16ClNO2 |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
ethyl 5-chloro-2-cyano-2-ethylpentanoate |
InChI |
InChI=1S/C10H16ClNO2/c1-3-10(8-12,6-5-7-11)9(13)14-4-2/h3-7H2,1-2H3 |
InChI Key |
BYFYNRSRKFWVJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCl)(C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



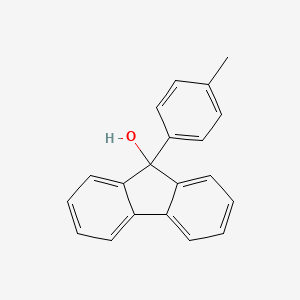
![1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B14635050.png)
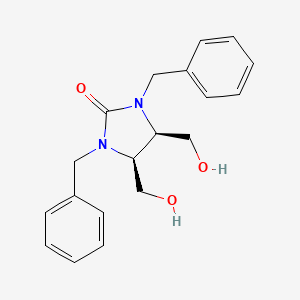
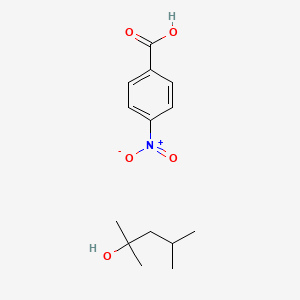
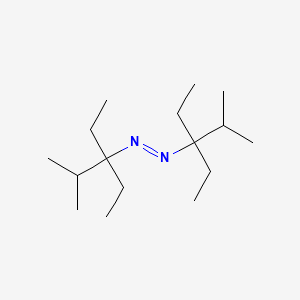


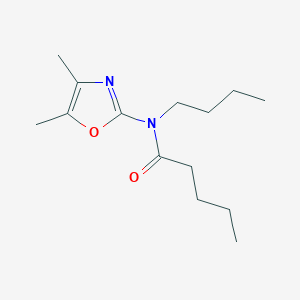
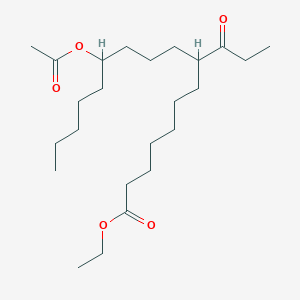
![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)


